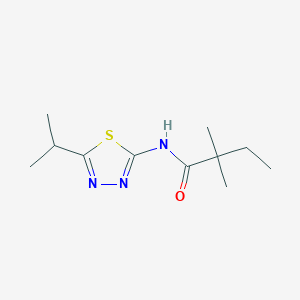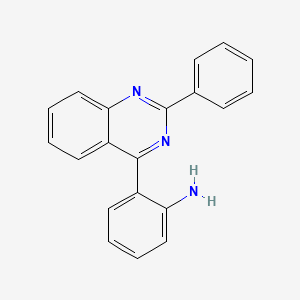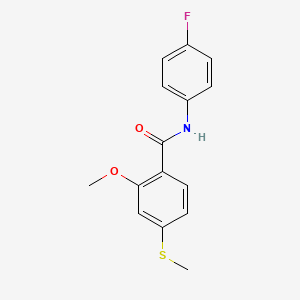
N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2,2-dimethylbutanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2,2-dimethylbutanamide, commonly known as Isopropylphenidate (IPP), is a synthetic stimulant drug that belongs to the phenidate class. It is structurally similar to methylphenidate, a well-known medication used to treat attention deficit hyperactivity disorder (ADHD) and narcolepsy. IPP is a potent psychostimulant that has gained popularity among recreational drug users due to its euphoric and stimulating effects.
作用機序
N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2,2-dimethylbutanamide acts as a dopamine and norepinephrine reuptake inhibitor, similar to methylphenidate. It increases the levels of these neurotransmitters in the brain, resulting in increased arousal, attention, and motivation. This compound also binds to the dopamine transporter, preventing the reuptake of dopamine into presynaptic neurons, and increasing the extracellular concentration of dopamine in the brain.
Biochemical and Physiological Effects:
The effects of this compound on the body include increased heart rate, blood pressure, and body temperature. It also causes a release of glucose from the liver, leading to increased energy levels. This compound can also cause vasoconstriction, leading to decreased blood flow to certain organs, including the heart and kidneys. Long-term use of this compound can result in tolerance, dependence, and withdrawal symptoms.
実験室実験の利点と制限
N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2,2-dimethylbutanamide has advantages for laboratory experiments due to its potent psychostimulant effects and structural similarity to methylphenidate. However, its potential for abuse and dependence make it a challenging compound to work with. Careful consideration must be given to the dosage and administration of this compound in laboratory experiments.
将来の方向性
Future research on N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2,2-dimethylbutanamide should focus on its potential therapeutic applications, including its use in the treatment of ADHD, depression, and other psychiatric disorders. Studies should also investigate the long-term effects of this compound use, including its potential for tolerance, dependence, and withdrawal symptoms. In addition, research should explore the effects of this compound on different neurotransmitter systems, including serotonin and glutamate.
合成法
N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2,2-dimethylbutanamide can be synthesized using various methods, including the reaction of 2,2-dimethylbutyryl chloride with 5-amino-1,3,4-thiadiazole-2-thiol in the presence of a base. The reaction yields this compound as a white crystalline powder with a melting point of 98-100°C.
科学的研究の応用
N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2,2-dimethylbutanamide has been studied for its potential therapeutic applications in the treatment of ADHD, depression, and other psychiatric disorders. It has also been investigated for its cognitive-enhancing effects, including improved memory and attention. In addition, this compound has been used in research to study the effects of psychostimulants on dopamine and norepinephrine neurotransmission.
特性
IUPAC Name |
2,2-dimethyl-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3OS/c1-6-11(4,5)9(15)12-10-14-13-8(16-10)7(2)3/h7H,6H2,1-5H3,(H,12,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGQGOMVJRMYTPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C(=O)NC1=NN=C(S1)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1-(2-furylmethyl)-5-{[(2-thienylmethyl)amino]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5706159.png)

![N-[2-(aminocarbonyl)phenyl]-2-methyl-3-nitrobenzamide](/img/structure/B5706181.png)
![5-bromo-N-{4-[3-oxo-3-(1-pyrrolidinyl)propyl]phenyl}nicotinamide](/img/structure/B5706185.png)
![2-methyl-3-phenyl-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5706190.png)



![ethyl {2-[(3,4-dimethylbenzoyl)amino]-1,3-thiazol-4-yl}acetate](/img/structure/B5706221.png)
